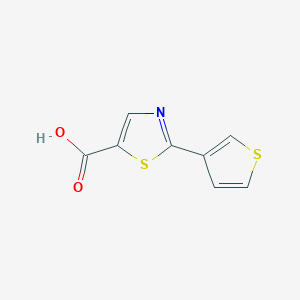
5-(2-碘苯基)-3-甲基-1H-1,2,4-三唑
描述
The compound “5-(2-iodophenyl)-3-methyl-1H-1,2,4-triazole” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “5-(2-iodophenyl)-3-methyl-1H-1,2,4-triazole” are not available, similar compounds have been synthesized via various methods. For instance, isothiocyanates can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . Another method involves the reaction of phenyl chlorothionoformate with various primary amines .科学研究应用
抗菌活性
对 1,2,4-三唑衍生物的研究,例如由涉及酯乙氧羰基腙与伯胺反应合成的那些,表明具有潜在的抗菌特性。这些研究中合成的化合物被筛选出其抗菌活性,一些化合物对被测试的微生物表现出良好至中等的活性 (Bektaş 等人,2007)。
缓蚀
三唑衍生物也因其缓蚀性能而被研究。例如,关于一种新型三唑衍生物在酸性介质中对低碳钢缓蚀效率的研究表明,该化合物可以提供显着的保护,突出了三唑化合物在耐腐蚀应用中的潜力 (Lagrenée 等人,2002)。
药物和药学
三唑核心是药学中重要的支架,因为它具有广泛的生物活性。它作为发现各种药物分子的先导结构,包括 COX 抑制剂和 HIV 蛋白酶抑制剂。这强调了三唑衍生物在新治疗剂开发中的重要性 (Dheer 等人,2017)。
材料科学与化学
在材料科学中,已经合成并研究了三唑衍生物的物理化学性质。该领域的研究重点是合成新化合物和研究它们的性质,例如在有机溶剂中的溶解度和结晶过程。这些研究有助于理解和开发具有特定所需性质的材料 (Bihdan 和 Parchenko,2018)。
高级应用
高级应用包括在量子力学研究、腐蚀控制中使用三唑化合物,以及作为生物和化学应用中复杂分子结构的组分。例如,已经分析了三唑类似物的结构、电子和生物学特性,突出了它们在各个科学和技术领域的通用性 (Al-Otaibi 等人,2020)。
属性
IUPAC Name |
3-(2-iodophenyl)-5-methyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXWNPSNQFIVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-iodophenyl)-3-methyl-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



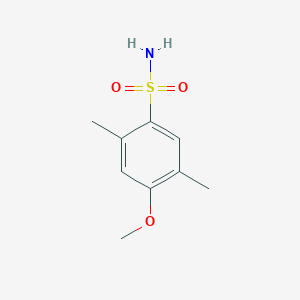



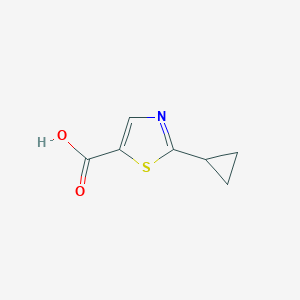
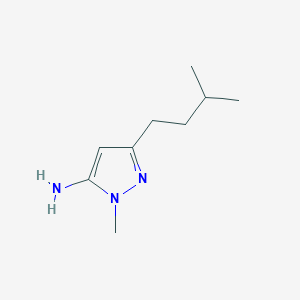

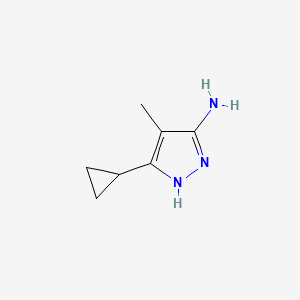
amine](/img/structure/B1523125.png)


